2-(2-Bromo-2-nitroethenyl)-5-phenylfuran

Lipophilicity Drug Design ADME

Researchers synthesizing non-symmetrical 2,5-diarylfuran libraries often lack modular building blocks with both a pre-installed aryl group and a reactive cross-coupling handle. 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran (CAS 918429-23-9) directly addresses this gap. • Enables sequential Suzuki coupling at the alkenyl bromine position for rapid library generation • 5-Phenyl substituent elevates LogP to 4.44 (~47× more lipophilic than BNEF), enhancing membrane permeability for Gram-positive antibacterial programs • Pre-installed phenyl group accelerates SAR studies; bromine handle supports post-functionalization • Available in 10-100 mg; bulk and custom synthesis on request

Molecular Formula C12H8BrNO3
Molecular Weight 294.10 g/mol
CAS No. 918429-23-9
Cat. No. B12605467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromo-2-nitroethenyl)-5-phenylfuran
CAS918429-23-9
Molecular FormulaC12H8BrNO3
Molecular Weight294.10 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C=C([N+](=O)[O-])Br
InChIInChI=1S/C12H8BrNO3/c13-12(14(15)16)8-10-6-7-11(17-10)9-4-2-1-3-5-9/h1-8H
InChIKeyUXXXZEXDHRHEJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran – Properties & Synthesis


2-(2-Bromo-2-nitroethenyl)-5-phenylfuran (CAS 918429-23-9, molecular formula C12H8BrNO3, molecular weight 294.10 g/mol) is a heterocyclic compound belonging to the bromonitrovinylfuran class. It features a 5-phenyl-substituted furan scaffold decorated with a 2-bromo-2-nitroethenyl group, a motif that confers both electrophilic reactivity and significant lipophilicity (computed LogP = 4.44) . This compound is primarily recognized as a synthetic building block for the construction of more complex arylfuran derivatives [1], bridging the gap between simple monofunctional nitrovinylfurans and more heavily substituted analogs used in medicinal and materials chemistry.

Substitution Limitations for 2-(2-Bromo-2-nitroethenyl)-5-phenylfuran


The 5-phenyl substituent of 2-(2-bromo-2-nitroethenyl)-5-phenylfuran profoundly differentiates it from simpler in-class analogs such as 2-(2-bromo-2-nitroethenyl)furan (BNEF) . Replacing the phenyl group with hydrogen or a halogen dramatically alters the compound's lipophilicity (ΔLogP > 1.5) and steric environment, which in turn governs membrane permeability, binding-site fit, and downstream biological readouts in antimicrobial and enzyme-inhibition assays [1]. Substitution with the debrominated analog 2-(2-nitrovinyl)-5-phenylfuran removes the reactive bromine handle necessary for further synthetic elaboration, while other regioisomers (e.g., 2-(4-bromophenyl)-5-(2-nitrovinyl)furan) invert the substitution pattern and electronic distribution, yielding structurally distinct molecular entities with divergent reactivity. Consequently, generic replacement without evaluating these key structural elements risks complete loss of desired function. [2]

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran – Evidence vs. Closest Analogs


Lipophilicity Advantage Over Unsubstituted Core

The 5-phenyl substituent significantly elevates lipophilicity relative to the parent compound 2-(2-bromo-2-nitroethenyl)furan (BNEF). The computed LogP for the target compound is 4.44, whereas BNEF registers a LogP of 2.77 . This difference of 1.67 log units translates to a ~47-fold higher octanol-water partition coefficient, a critical parameter for membrane permeability. For medicinal chemistry programs targeting intracellular bacterial pathogens or central nervous system receptors, this property alone can be decisive in hit-to-lead selection.

Lipophilicity Drug Design ADME

Building Block for 2,5-Diarylfuran Libraries

A published synthetic strategy specifically employs 2-(2-bromo-2-nitroethenyl)-5-phenylfuran as a key intermediate in the regioselective synthesis of 2,5-diarylfurans via sequential Suzuki coupling reactions [1]. In the documented procedure, the compound's alkenyl bromine serves as a handle for a second palladium-catalyzed coupling, allowing the construction of a library of non-symmetrical 2-(2-arylethenyl)-5-arylfurans. Comparable compounds, such as 2-(2-nitrovinyl)-5-phenylfuran, lack this bromine handle and thus cannot participate in the same modular synthetic sequence, limiting their utility to single-point modifications.

Organic Synthesis Cross-Coupling Library Generation

Antimicrobial Potential via Nitrovinyl Warhead

Although compound-specific MIC data for 2-(2-bromo-2-nitroethenyl)-5-phenylfuran are absent in the retrieved literature, the broader bromonitrovinylfuran class exhibits potent, broad-spectrum antibacterial activity, primarily through irreversible inhibition of MurA, an enzyme essential for peptidoglycan biosynthesis [1]. The di-bromo analog 5-bromo-2-(2-bromo-2-nitroethenyl)furan (Furvina) demonstrates MIC values below 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and acts via covalent modification of active-site cysteine residues. The presence of the identical electrophilic 2-bromo-2-nitroethenyl warhead in the target molecule strongly implies a preserved mechanism of action, while the 5-phenyl group is predicted to enhance bacterial membrane penetration (based on the LogP data in Evidence Item 1) and may confer improved pharmacokinetic properties. Note: This is a class-level inference; direct antimicrobial testing of the target compound has not been identified and should be performed to confirm potency. [2]

Antimicrobial MurA Inhibition Nitrovinylfuran

Electronic Modulation by 5-Phenyl Group

The 5-phenyl group in 2-(2-bromo-2-nitroethenyl)-5-phenylfuran is anticipated to alter the electron density of the furan ring and the attached electrophilic vinyl group, potentially tuning the compound's reactivity in cycloaddition and nucleophilic addition reactions. Spectroscopic charge-transfer studies on phenylfurans have shown that 2-phenylfuran is a stronger electron donor than unsubstituted furan, and 2,5-diphenylfuran is even stronger [1]. While these studies did not include the target nitrovinyl derivative, the electronic effect of the phenyl substituent is a known class-level property. By extension, the target compound's activated vinyl group is expected to exhibit modified reactivity compared to the non-phenyl analog BNEF. This electronic tuning is a key differentiator for chemists designing reaction sequences where the electrophilicity and redox behavior of the vinyl moiety must be precisely controlled.

Electron Donation Charge Transfer Molecular Electronics

Physicochemical Distinction from Regioisomer

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran (CAS 918429-23-9) is a regioisomer of 2-(4-bromophenyl)-5-(2-nitrovinyl)furan (CAS 56297-20-2) . Although both share the same molecular formula (C12H8BrNO3) and molecular weight (294.10 g/mol), the substitution pattern differs: the former bears the bromine on the alkene, while the latter carries it on the para-position of the phenyl ring. This seemingly subtle change is anticipated to dramatically affect chemical reactivity, metabolic stability, and target binding. For instance, a bromine on an sp2-hybridized ethenyl carbon is far more reactive in cross-coupling reactions than a bromine on an aromatic ring, giving the target compound a distinct advantage in synthetic diversification. Similarly, the absence of a bromine on the phenyl ring eliminates a potential site for oxidative metabolism in biological systems, potentially leading to improved metabolic stability. These features, when considered together, make the correct selection of the intended isomer a critical decision in both synthetic and biological applications.

Regioisomerism Physicochemical Properties Structure-Activity

2-(2-Bromo-2-nitroethenyl)-5-phenylfuran – Key Research & Industrial Applications


Lead Optimization for MurA-Targeted Antibacterials

Given the established class-level MurA inhibitory activity [1] and the enhanced lipophilicity of the 5-phenyl derivative (LogP 4.44 vs. 2.77 for BNEF) , this compound is a strategic starting point for developing antibacterials intended to penetrate the membranes of Gram-positive bacteria such as MRSA. The 5-phenyl group provides a vector for additional substitution to fine-tune pharmacokinetic properties, while the electrophilic warhead is poised to retain the parent class's mechanism of action.

Modular Synthesis of 2,5-Diarylfuran Libraries

As demonstrated by the palladium-catalyzed coupling strategy [2], 2-(2-bromo-2-nitroethenyl)-5-phenylfuran serves as a versatile linchpin for assembling non-symmetrical 2,5-diarylfurans. This is particularly valuable for medicinal chemistry groups generating large, diverse compound arrays for biological screening, where the 5-phenyl group is already installed and diversification occurs at the alkenyl position.

Electron-Donating Building Block for Organic Electronics

The known electron-donating character of 5-phenylfurans [3], combined with the electron-withdrawing nitro group, creates a donor-acceptor system within a single molecule. This structural motif is of interest for designing organic semiconductors, non-linear optical materials, and photovoltaic components. The bromine handle further allows for post-functionalization to tune electronic properties or attach to polymer backbones.

Isomer Verification by LogP & Spectroscopy

When ordering this compound, the measured LogP (4.44) and exact mass (292.969) provide definitive means to distinguish it from its regioisomer CAS 56297-20-2 . A procurement specification should include mandatory LC-MS or GC-MS confirmation of the correct molecular ion and retention time, as well as 1H NMR to verify the absence of a para-bromophenyl signal. These checks prevent costly errors in synthesis or biological testing caused by isomer mismatches.

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